molecular formula C28H25NO6 B11143301 methyl N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate

methyl N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate

Cat. No.: B11143301
M. Wt: 471.5 g/mol
InChI Key: ZIOIZKBNJBSFQR-LUTIACGYSA-N
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Description

METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then reacted with various reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with additional functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

methyl (2S)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C28H25NO6/c1-18(27(31)29-24(28(32)33-2)15-19-9-5-3-6-10-19)34-21-13-14-22-23(20-11-7-4-8-12-20)17-26(30)35-25(22)16-21/h3-14,16-18,24H,15H2,1-2H3,(H,29,31)/t18?,24-/m0/s1

InChI Key

ZIOIZKBNJBSFQR-LUTIACGYSA-N

Isomeric SMILES

CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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